2,5-Dimethoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide, also known as FH535, is a synthetically derived small molecule. It is classified as a potent and selective inhibitor of the Wnt/β-catenin signaling pathway. [, ] This pathway plays a crucial role in cellular processes such as cell growth, differentiation, and development, and its dysregulation is implicated in various diseases, including cancer. [, ] Due to its inhibitory effects on the Wnt/β-catenin pathway, FH535 has emerged as a valuable tool in scientific research, particularly in the fields of oncology and cell biology.
2,5-Dimethoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide (FH535) primarily exerts its effects by inhibiting the Wnt/β-catenin signaling pathway. [, ] This pathway, when activated, leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it regulates the transcription of target genes involved in cell proliferation, survival, and differentiation. [, ] FH535 disrupts this process by directly binding to and inhibiting the activity of β-catenin, preventing its interaction with downstream signaling molecules and ultimately suppressing the expression of Wnt target genes. [, ]
2,5-Dimethoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide (FH535) has shown promising results in preclinical studies as a potential anticancer agent, particularly in hepatocellular carcinoma (HCC). [] It exhibits anti-proliferative and anti-angiogenic effects on various cancer cell lines. [] Its ability to inhibit the Wnt/β-catenin pathway, often upregulated in HCC, makes it a promising target for therapeutic intervention. [] Studies have demonstrated that FH535, alone or in combination with sorafenib (a multikinase inhibitor), can inhibit the proliferation of HCC cells and liver cancer stem cells. []
Research suggests that FH535 can modulate autophagic flux in HCC cells, potentially contributing to its antitumor effects. [] Autophagy, a cellular self-degradation process, plays a complex role in cancer, either promoting or suppressing tumor growth depending on the context. [] Understanding the interplay between FH535, Wnt/β-catenin signaling, and autophagy may provide insights into novel therapeutic strategies for HCC.
FH535 has been proposed as a potential mitochondrial uncoupler, meaning it can disrupt the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in AMPK activation. [] While this mechanism requires further investigation, it suggests that FH535 might hold potential for studying metabolic disorders and exploring new therapeutic avenues for diseases associated with mitochondrial dysfunction.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0